Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride
Overview
Description
Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride is a chemical compound with the molecular formula C7H10ClNOS and a molecular weight of 191.68 g/mol. It is also known by other names such as 2,4-Dimethyl-5-acetylthiazole hydrochloride . This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride typically involves the reaction of 2,4-dimethylthiazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the acetylation process. The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flavors and fragrances due to its characteristic odor.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride can be compared with similar compounds such as:
2,4-Dimethyl-5-acetylthiazole: Similar structure but without the hydrochloride group.
5-Acetyl-2,4-dimethylthiazole: Another name for the same compound in its base form.
Thiazole, 5-acetyl-2,4-dimethyl: Another structural isomer with similar properties. The uniqueness of this compound lies in its specific interactions and applications in various fields.
Properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c1-4-7(5(2)9)10-6(3)8-4;/h1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTJKCIOSUDCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497887 | |
Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88323-87-9 | |
Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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